4-Amino-6-methoxynicotinic acid is a chemical compound with the molecular formula . It is classified as a derivative of nicotinic acid, characterized by the presence of an amino group at the 4-position and a methoxy group at the 6-position on the pyridine ring. This compound is of significant interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and utility as a building block for more complex molecules.
The compound can be sourced from various chemical suppliers and is available for research purposes. Its CAS number is 1060806-76-9, which aids in its identification across databases and suppliers.
4-Amino-6-methoxynicotinic acid falls under the category of pyridine derivatives. It is recognized for its functional groups that allow for diverse chemical reactivity, making it suitable for various synthetic applications.
The synthesis of 4-Amino-6-methoxynicotinic acid typically involves multi-step organic reactions. A common method includes:
The reaction conditions generally require careful control of temperature and pH to ensure optimal yields. For instance, using catalysts or specific solvents can enhance the efficiency of the reaction.
The structural representation of 4-Amino-6-methoxynicotinic acid can be described as follows:
COC1=CC(=NC=C1C(=O)O)NThis structure features a pyridine ring with functional groups that influence its chemical behavior.
The compound has specific properties that can be summarized in a table:
| Property | Value |
|---|---|
| CAS Number | 1060806-76-9 |
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| InChI Key | RXUFXKFABBDCRU-UHFFFAOYSA-N |
4-Amino-6-methoxynicotinic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used, leading to various substituted derivatives of nicotinic acids.
4-Amino-6-methoxynicotinic acid exhibits several notable physical properties:
Key chemical properties include:
These properties are crucial for determining how the compound behaves under various conditions during synthesis or application.
4-Amino-6-methoxynicotinic acid has several scientific applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: